Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide
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Overview
Description
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide is a chemical compound with the molecular formula C11H11BF3K. It is a boron-containing compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structural motif.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide typically involves the reaction of a bicyclo[1.1.1]pentane derivative with a boron reagent. One common method is the reaction of 3-phenylbicyclo[1.1.1]pentane with potassium trifluoroborate under specific conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the bicyclo[1.1.1]pentane core .
Scientific Research Applications
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules with unique structural features.
Biology: The compound’s boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: Its unique structural properties are explored in drug discovery, particularly as a bioisostere for other functional groups.
Mechanism of Action
The mechanism by which potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide exerts its effects depends on its application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical transformations. In biological applications, the boron atom can interact with biological molecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro({3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-yl})boranuide: This compound features a similar bicyclo[1.1.1]pentane core but with different substituents, leading to distinct reactivity and applications.
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})borate: Another closely related compound with similar structural features but different chemical properties.
Uniqueness
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide is unique due to its combination of a highly strained bicyclo[1.1.1]pentane core and a boron-containing functional group. This combination imparts unique reactivity and stability, making it valuable for various scientific and industrial applications .
Biological Activity
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide, with the CAS number 2770454-51-6, is a boron-containing compound that has garnered interest for its potential biological activities. This article explores its biological properties, including pharmacological effects, toxicological studies, and possible applications in medicinal chemistry.
- Molecular Formula : C11H11BF3K
- Molecular Weight : 250.11 g/mol
- Physical State : Solid
- Melting Point : Approximately 265 °C .
Research indicates that boron-containing compounds like this compound may function as inhibitors of serine proteases. These compounds are known to exhibit non-covalent, competitive, and reversible inhibition mechanisms, which are essential in various biological processes .
Antinociceptive Properties
A study investigated the antinociceptive effects of related boron compounds in murine models. The results suggested that certain organotrifluoroborates could exhibit pain-relieving properties without significant toxicity at therapeutic doses . However, specific data on this compound's antinociceptive effects remain limited.
Toxicological Investigations
Toxicological assessments have been conducted on similar boron compounds, revealing no significant hepatic or renal toxicity at doses up to 100 mg/kg in mice . Parameters such as plasma aspartate and alanine aminotransferase levels, urea, and creatinine levels were comparable between treated and control groups.
Study 1: In Vivo Toxicity Assessment
In a controlled study, mice were administered this compound. Key findings included:
Parameter | Control Group | Treated Group (100 mg/kg) |
---|---|---|
Aspartate Aminotransferase | Normal | Normal |
Alanine Aminotransferase | Normal | Normal |
Urea Levels | Normal | Normal |
Creatinine Levels | Normal | Normal |
These results indicate a favorable safety profile for the compound under investigation .
Study 2: Enzyme Inhibition Activity
Another study focused on the enzyme inhibition capabilities of organotrifluoroborates, demonstrating that these compounds could inhibit trypsin and α-chymotrypsin effectively through hydrogen bonding interactions within the active site . Although specific data for this compound were not highlighted, the implications suggest potential therapeutic applications in modulating protease activity.
Summary of Biological Activities
The biological activity of this compound appears promising based on preliminary studies related to similar compounds:
- Antinociceptive Effects : Potential pain-relief capabilities warrant further investigation.
- Toxicity Profile : Exhibits low toxicity in animal models at therapeutic doses.
- Enzyme Inhibition : May function as an inhibitor of serine proteases.
Properties
Molecular Formula |
C11H11BF3K |
---|---|
Molecular Weight |
250.11 g/mol |
IUPAC Name |
potassium;trifluoro-(3-phenyl-1-bicyclo[1.1.1]pentanyl)boranuide |
InChI |
InChI=1S/C11H11BF3.K/c13-12(14,15)11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h1-5H,6-8H2;/q-1;+1 |
InChI Key |
JXFAONAZRHELLS-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CC(C1)(C2)C3=CC=CC=C3)(F)(F)F.[K+] |
Origin of Product |
United States |
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